Lipophilicity Increase Over Unsubstituted Pyrazole Core: logP Δ = +2.6
The target compound exhibits a calculated logP of 2.156 (ZINC15), representing a 2.6 log-unit increase over the unsubstituted 1-methyl-1H-pyrazol-4-amine core (XLogP3: -0.4, PubChem) [1][2]. This substantial lipophilicity gain directly enhances passive membrane permeability, a critical parameter for intracellular target engagement. The 4-fluoro-3-methyl positional isomer is predicted to have nearly identical logP (approximately 2.1–2.2) due to identical molecular formula, but its distinct electronic topology (para- vs. ortho-fluoro) yields different hydrogen-bond acceptor geometry and metabolic stability profiles [3].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.156 (ZINC15, pH 7.4 reference model) |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-4-amine (core): XLogP3 = -0.4 (PubChem) |
| Quantified Difference | Δ logP = +2.6 (target more lipophilic) |
| Conditions | ZINC15 computed logP; PubChem XLogP3 3.0 algorithm |
Why This Matters
A 2.6 log-unit lipophilicity increase translates to approximately 400-fold higher predicted membrane partitioning, essential for programs targeting intracellular kinases or CNS receptors.
- [1] ZINC15 Database, Substance ZINC000020352175. logP = 2.156. Available at: https://zinc15.docking.org/substances/ZINC000020352175/ (accessed 2026-05-10). View Source
- [2] PubChem, Compound Summary for 1-methyl-1H-pyrazol-4-amine (CID 136570). XLogP3-AA: -0.4. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/136570 (accessed 2026-05-10). View Source
- [3] Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195. Ortho- vs. para-fluoro electronic effects. View Source
